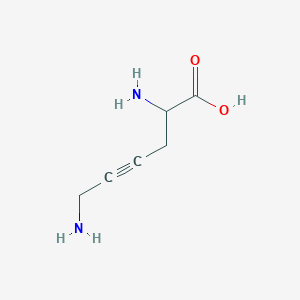
2,6-Diamino-4-hexynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diamino-4-hexynoic acid, also known as DAH, is a non-proteinogenic amino acid that is derived from the natural product, echinomycin. It has been found to exhibit potent biological activity due to its unique structure and properties.
Scientific Research Applications
2,6-Diamino-4-hexynoic acid has been found to exhibit potent biological activity, making it a valuable tool for scientific research. It has been shown to have anticancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. It has also been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Mechanism Of Action
The mechanism of action of 2,6-Diamino-4-hexynoic acid is not fully understood, but it is believed to involve the inhibition of DNA and RNA synthesis. Studies have shown that 2,6-Diamino-4-hexynoic acid can bind to DNA and inhibit its replication, leading to cell death. Additionally, 2,6-Diamino-4-hexynoic acid has been found to inhibit the activity of a range of enzymes involved in DNA and RNA synthesis, further contributing to its cytotoxic effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 2,6-Diamino-4-hexynoic acid are varied and complex. Studies have shown that 2,6-Diamino-4-hexynoic acid can induce apoptosis in cancer cells, leading to their death. It has also been found to have antimicrobial activity, with studies showing its effectiveness against a range of bacterial and fungal pathogens. Additionally, 2,6-Diamino-4-hexynoic acid has been found to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases.
Advantages And Limitations For Lab Experiments
The use of 2,6-Diamino-4-hexynoic acid in lab experiments has several advantages and limitations. One advantage is its potent biological activity, which makes it a valuable tool for studying a range of biological processes. Additionally, its unique structure and properties make it a valuable tool for developing new therapeutic agents. However, one limitation is its cytotoxic effects, which can make it difficult to work with in certain experimental settings. Additionally, its complex synthesis method can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for research on 2,6-Diamino-4-hexynoic acid. One direction is the development of new therapeutic agents based on its unique structure and properties. Additionally, further research is needed to fully understand its mechanism of action and to identify new biological targets for its use. Finally, studies are needed to determine the safety and efficacy of 2,6-Diamino-4-hexynoic acid in clinical settings, with the goal of developing new treatments for a range of diseases.
Synthesis Methods
The synthesis of 2,6-Diamino-4-hexynoic acid can be achieved through a multi-step process. The first step involves the synthesis of the key intermediate, 2,6-diamino-4-bromo-3-hexynoic acid, which can be obtained through the reaction of 2,6-diaminopyridine with propargyl bromide. This intermediate can then be converted to 2,6-Diamino-4-hexynoic acid through a series of reactions involving the use of reagents such as sodium hydroxide and hydrochloric acid.
properties
CAS RN |
13004-67-6 |
|---|---|
Product Name |
2,6-Diamino-4-hexynoic acid |
Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
2,6-diaminohex-4-ynoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,3-4,7-8H2,(H,9,10) |
InChI Key |
BHLMPCPJODEJRG-UHFFFAOYSA-N |
SMILES |
C(C#CCN)C(C(=O)O)N |
Canonical SMILES |
C(C#CCN)C(C(=O)O)N |
synonyms |
2,6-Diamino-4-hexynoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)

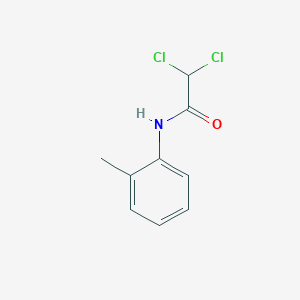
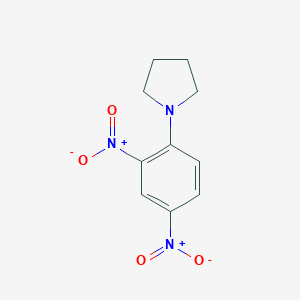
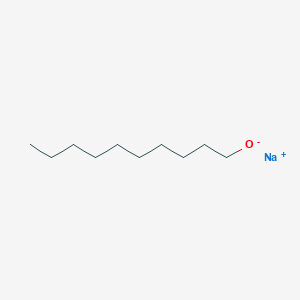

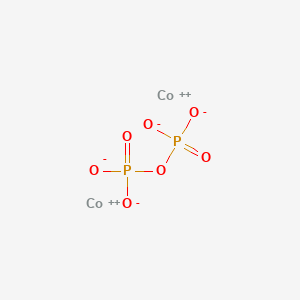

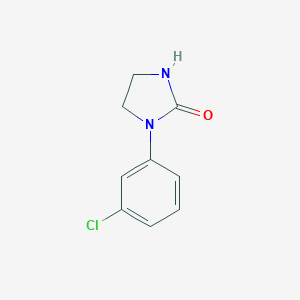
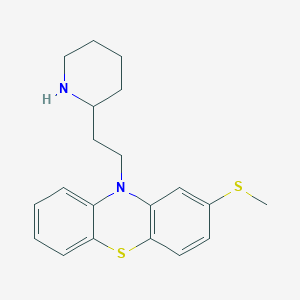
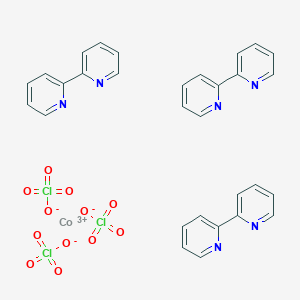

![Kyselina wolframova [Czech]](/img/structure/B85289.png)
